Cetocycline

Description

Cetocycline has been reported in Amycolatopsis sulphurea with data available.

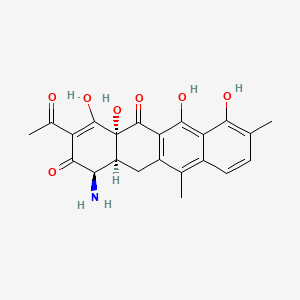

Structure

3D Structure

Properties

CAS No. |

53228-00-5 |

|---|---|

Molecular Formula |

C22H21NO7 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione |

InChI |

InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1 |

InChI Key |

LUYXWZOOMKBUMB-ONJZCGHCSA-N |

Isomeric SMILES |

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |

Canonical SMILES |

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cetocycline's Dual Assault on Gram-Negative Bacteria: A Technical Guide

For Immediate Release

Hannover, Germany – November 25, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of cetocycline (also known as chelocardin and cetotetrine), an atypical tetracycline antibiotic, against Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its unique dual mechanism, its efficacy against multidrug-resistant strains, and the pathways of bacterial resistance.

Executive Summary

This compound distinguishes itself from conventional tetracyclines through a concentration-dependent dual mechanism of action. At lower concentrations, it functions as a protein synthesis inhibitor, while at clinically relevant concentrations, it primarily targets the bacterial cell membrane, causing depolarization. This dual activity makes it a promising candidate against multidrug-resistant Gram-negative pathogens. However, resistance can emerge through the upregulation of efflux pumps, a common challenge in antibiotic development. This guide synthesizes the current understanding of this compound's antibacterial activity, drawing from proteomic studies, microbiological assays, and molecular analyses of resistant strains.

Core Mechanism of Action: A Two-Pronged Attack

Unlike classical tetracyclines that solely inhibit protein synthesis, this compound exhibits a more complex and concentration-dependent mechanism of action against Gram-negative bacteria.[1]

Ribosomal Inhibition at Low Concentrations

At low, sub-inhibitory concentrations, this compound acts similarly to traditional tetracyclines. It binds to the 30S ribosomal subunit, effectively blocking the accommodation of aminoacyl-tRNA at the ribosomal A-site.[1][2] This prevents the addition of new amino acids to the growing polypeptide chain, leading to a bacteriostatic effect through the cessation of protein synthesis.[2]

Membrane Depolarization at Clinically Relevant Concentrations

As concentrations increase to clinically relevant levels, the primary mechanism of this compound shifts to the disruption of the bacterial cell membrane.[1] Proteomic analyses of Bacillus subtilis treated with this compound show a dominant signature of membrane stress at these higher concentrations. The antibiotic causes depolarization of the cytoplasmic membrane, disrupting the proton motive force and leading to a bactericidal effect. This action does not appear to involve the formation of large pores. This membrane-disrupting capability is likely linked to the distinct, more planar structure of the B, C, and D rings in atypical tetracyclines like this compound, which facilitates its interaction with the lipid bilayer.

Figure 1: Concentration-dependent dual mechanism of action of this compound.

Activity Against Multidrug-Resistant (MDR) Gram-Negative Bacteria

This compound and its bioengineered derivative, amidochelocardin, have demonstrated significant in vitro activity against a range of multidrug-resistant Gram-negative bacteria, including pathogens from the ESKAPE group (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Their effectiveness extends to strains resistant to conventional tetracyclines, making them valuable candidates for treating complicated infections, such as those of the urinary tract.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values for this compound (chelocardin) and amidochelocardin against various Gram-negative bacterial strains.

Table 1: MICs of this compound (Chelocardin) and Amidochelocardin against Uropathogenic E. coli

| Strain | Resistance Profile | This compound (µg/mL) | Amidochelocardin (µg/mL) |

| E. coli CFT073 | Uropathogenic | 2 | 2 |

| E. coli UTI89 | Uropathogenic | 2 | 2 |

| E. coli ATCC 25922 | Wild-Type | 2 | 2 |

Data sourced from Hennessen et al., 2020.

Table 2: MICs against Multidrug-Resistant Klebsiella pneumoniae

| Strain | Resistance Profile | This compound (µg/mL) | Amidochelocardin (µg/mL) |

| K. pneumoniae ATCC 43816 | Carbapenem-Resistant | 1.25 | 5 |

| K. pneumoniae 182 | Clinical Isolate | 4 | 4 |

| K. pneumoniae 183 | Clinical Isolate | 4 | 4 |

Data sourced from Hennessen et al., 2020 and Schmiedel et al., 2024.

Mechanisms of Resistance to this compound

The primary mechanism of acquired resistance to this compound in Gram-negative bacteria, particularly in Klebsiella pneumoniae, involves the upregulation of the AcrAB-TolC multidrug efflux pump. This is a well-characterized resistance-nodulation-division (RND) efflux system that actively transports a wide range of antibiotics out of the bacterial cell.

The Role of ramR Mutation

The overexpression of the acrAB operon is often triggered by mutations in the ramR gene. The RamR protein is a transcriptional repressor of the ramA gene. When ramR is inactivated by mutation, the expression of RamA, a transcriptional activator, increases. Elevated levels of RamA subsequently lead to the upregulation of the AcrAB-TolC efflux pump, resulting in reduced intracellular concentrations of this compound and conferring resistance.

Interestingly, the bioengineered derivative amidochelocardin has been shown to overcome this specific resistance mechanism, suggesting it is a poorer substrate for the AcrAB-TolC pump.

Figure 2: Resistance to this compound via ramR mutation and AcrAB-TolC upregulation.

Methodologies for Key Experiments

This section outlines the general protocols for the key experimental assays used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: The antibiotic (this compound or amidochelocardin) is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacteria is observed.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common approach utilizes a reporter gene, such as luciferase, whose expression can be easily quantified.

-

Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.

-

Assay Setup: The reaction mixture is prepared containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase), and varying concentrations of the test antibiotic (this compound).

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.

-

Quantification of Reporter Protein: The amount of synthesized reporter protein is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The percentage of translation inhibition is calculated relative to a no-antibiotic control. The IC50 value (the concentration of antibiotic that causes 50% inhibition) can then be determined.

Figure 3: Workflow for an in vitro translation inhibition assay.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM can be used to determine the high-resolution structure of this compound bound to the bacterial ribosome, providing precise details of the drug-target interaction.

-

Complex Formation: Purified 70S ribosomes from a Gram-negative bacterium (e.g., E. coli) are incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Vitrification: A small volume of the ribosome-cetocycline complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a near-native, hydrated state.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the ribosome-cetocycline complex.

-

Model Building and Analysis: An atomic model of the ribosome and the bound this compound molecule is built into the cryo-EM density map. This allows for the detailed analysis of the interactions between the antibiotic and the ribosomal RNA and proteins.

Conclusion and Future Directions

This compound presents a compelling case for further development due to its dual mechanism of action, which includes a bactericidal effect on the cell membrane, and its activity against tetracycline-resistant Gram-negative bacteria. The identification of the AcrAB-TolC efflux pump as a primary resistance pathway, driven by ramR mutations, provides a clear target for the development of combination therapies involving efflux pump inhibitors. Furthermore, the success of the bioengineered derivative, amidochelocardin, in evading this resistance highlights the potential for further medicinal chemistry efforts to optimize the scaffold. Future research should focus on obtaining high-resolution structural data of this compound bound to the ribosome, quantifying its binding affinity and translation inhibition, and expanding preclinical studies to better understand its in vivo efficacy and safety profile.

References

The Antibacterial Spectrum of Cetocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetocycline, also known as Chelocardin, is a tetracycline analog exhibiting a broad spectrum of antibacterial activity. This document provides a comprehensive overview of its in vitro efficacy against a range of clinically relevant bacteria, details its unique dual mechanism of action, and explores known resistance pathways. The information presented herein is intended to support further research and development efforts related to this compound.

Antibacterial Spectrum of this compound

This compound has demonstrated significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria. Notably, it is often more potent than tetracycline against many aerobic Gram-negative bacilli.[1] However, its activity against staphylococci is comparatively lower, and it shows no significant activity against Pseudomonas aeruginosa.[1]

Quantitative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial isolates as determined by the agar dilution method. For comparison, MICs for tetracycline are also provided.

| Bacterial Species | Number of Strains | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Range | Median | ||

| Staphylococcus aureus | 30 | 0.8 - >100 | 6.3 |

| Staphylococcus epidermidis | 10 | 1.6 - 12.5 | 3.2 |

| Streptococcus pyogenes | 10 | 0.1 - 0.4 | 0.2 |

| Streptococcus pneumoniae | 10 | 0.1 - 0.4 | 0.2 |

| Enterococcus faecalis | 10 | 1.6 - 6.3 | 3.2 |

| Escherichia coli | 30 | 0.8 - 100 | 6.3 |

| Klebsiella pneumoniae | 20 | 1.6 - >100 | 12.5 |

| Enterobacter cloacae | 10 | 1.6 - 25 | 6.3 |

| Serratia marcescens | 10 | 3.2 - 50 | 12.5 |

| Proteus mirabilis | 10 | 0.8 - 6.3 | 1.6 |

| Proteus vulgaris | 5 | 0.8 - 3.2 | 1.6 |

| Providencia stuartii | 5 | 1.6 - 6.3 | 3.2 |

| Salmonella spp. | 10 | 1.6 - 6.3 | 3.2 |

| Shigella spp. | 5 | 0.8 - 3.2 | 1.6 |

Data sourced from Proctor, R. A., et al. (1978). Antimicrobial Agents and Chemotherapy, 13(4), 598–604.

Mechanism of Action

This compound exhibits a concentration-dependent dual mechanism of action. At lower concentrations, it functions as a protein synthesis inhibitor, characteristic of the tetracycline class. However, at higher, clinically relevant concentrations, it also disrupts the bacterial cell membrane.

Inhibition of Protein Synthesis

Similar to other tetracyclines, this compound binds to the 30S ribosomal subunit.[2] This binding event physically obstructs the A-site of the ribosome, thereby preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[2] The ultimate consequence is the termination of peptide chain elongation and the cessation of protein synthesis, leading to a bacteriostatic effect.

Disruption of Bacterial Membrane Integrity

At higher concentrations, this compound has been shown to target the bacterial cell membrane. This interaction leads to membrane depolarization, though it does not appear to form large pores. The disruption of the membrane's electrochemical potential interferes with essential cellular processes and contributes to the bactericidal activity observed at these concentrations.

Mechanisms of Resistance

The primary mechanism of resistance to this compound in Gram-negative bacteria is through the action of efflux pumps.

Efflux Pump-Mediated Resistance

The AcrAB-TolC efflux pump is a well-characterized resistance-nodulation-division (RND) type efflux system in many Gram-negative bacteria, including E. coli and K. pneumoniae. This tripartite system spans the inner and outer bacterial membranes and actively transports a wide range of substrates, including tetracycline-class antibiotics, out of the cell. Overexpression of the genes encoding this pump can lead to clinically significant levels of resistance to this compound.

Experimental Protocols

The in vitro antibacterial activity data presented in this guide were primarily generated using the agar dilution method, following the standards established by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Stock Solution:

- Accurately weigh a suitable amount of the antimicrobial powder.

- Dissolve the powder in a recommended solvent to create a high-concentration stock solution.

2. Preparation of Agar Plates with Antimicrobial Agent:

- Prepare a series of twofold dilutions of the antimicrobial stock solution in a suitable diluent.

- Melt Mueller-Hinton agar and cool to 45-50°C.

- For each dilution, add a specific volume of the antimicrobial solution to a defined volume of molten agar to achieve the final desired concentrations.

- Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

- A control plate containing no antimicrobial agent should also be prepared.

3. Inoculum Preparation:

- From a pure culture of the test organism, select 3-5 isolated colonies.

- Suspend the colonies in a suitable broth or saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Further dilute the standardized inoculum as required for the inoculator.

4. Inoculation of Agar Plates:

- Using a multipoint replicator, inoculate a standardized volume of the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

5. Incubation:

- Incubate the plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.

6. Determination of MIC:

- Following incubation, examine the plates for bacterial growth.

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

7. Quality Control:

- Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the validity of the test results.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prep_Stock" [label="Prepare Antimicrobial\nStock Solution"];

"Prep_Plates" [label="Prepare Serial Dilutions\nin Molten Agar"];

"Prep_Inoculum" [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"];

"Inoculate" [label="Inoculate Agar Plates\nwith Test Organisms"];

"Incubate" [label="Incubate Plates\n(35°C, 16-20h)"];

"Read_MIC" [label="Read Results:\nDetermine Lowest Concentration\nInhibiting Growth (MIC)"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prep_Stock";

"Prep_Stock" -> "Prep_Plates";

"Prep_Inoculum" -> "Inoculate";

"Prep_Plates" -> "Inoculate";

"Inoculate" -> "Incubate";

"Incubate" -> "Read_MIC";

"Read_MIC" -> "End";

}

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Doxycycline

A Note on "Cetocycline": The term "this compound" did not yield any results in scientific and medical literature searches, suggesting it may be a hypothetical or novel compound not yet publicly documented. This guide will focus on Doxycycline, a widely used and well-characterized tetracycline antibiotic, to provide a comprehensive example of the requested technical information for a drug of this class.

Introduction

Doxycycline is a broad-spectrum, semi-synthetic tetracycline antibiotic derived from oxytetracycline.[1] It is valued for its bacteriostatic properties, which are achieved by inhibiting protein synthesis in bacteria.[2] Doxycycline's mechanism of action involves reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[1] This action effectively halts the elongation of peptide chains and, consequently, bacterial growth.

This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of doxycycline, intended for researchers, scientists, and professionals in drug development. The following sections will detail the absorption, distribution, metabolism, and excretion (ADME) profile of doxycycline, supported by quantitative data from human clinical studies.

Pharmacokinetic Profile

Doxycycline is characterized by its high lipophilicity, which facilitates its absorption and distribution into various tissues.[3] Unlike earlier tetracyclines, its absorption is less affected by food and dairy products.[3]

Absorption

Doxycycline is almost completely absorbed after oral administration, with a bioavailability of approximately 90-100%. Peak plasma concentrations are typically reached within two to three hours after oral intake. Following a 200 mg oral dose in adults, the peak plasma concentration is approximately 2.6 µg/mL at 2 hours, which then decreases to 1.45 µg/mL at 24 hours.

While food can slightly decrease the rate of absorption, the overall extent of absorption is not significantly impacted. However, the absorption of doxycycline can be hindered by the presence of divalent and trivalent cations such as iron, aluminum, calcium, and magnesium, which can form chelation complexes with the drug.

Distribution

Doxycycline is widely distributed throughout the body tissues and fluids due to its lipophilic nature. It has a volume of distribution of approximately 0.7 L/kg. The drug is about 80-90% bound to plasma proteins. Doxycycline is known to cross the placenta and is found in fetal tissues.

Metabolism

Doxycycline undergoes minimal metabolism in the body. It is primarily concentrated in the liver and secreted in an unchanged, biologically active form in the bile.

Excretion

The elimination of doxycycline occurs through both renal and fecal routes. In individuals with normal renal function, about 40% of the drug is excreted in the urine within 72 hours. The remainder is eliminated through the feces. The serum half-life of doxycycline ranges from 18 to 22 hours, and this is not significantly altered in patients with impaired renal function.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of doxycycline from studies in healthy human volunteers.

Table 1: Single-Dose Oral Administration of Doxycycline (100 mg) in Healthy Volunteers

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 1,715.1 ng/mL | |

| Tmax (Time to Cmax) | 1.88 hours (median) | |

| AUC(0-∞) (Area Under the Curve) | 28,586.5 ng·h/mL | |

| t1/2 (Elimination Half-life) | 16.49 hours | |

| Bioavailability | >75% |

Table 2: Single-Dose Intravenous Administration of Doxycycline in Healthy Volunteers

| Dose | Cmax (Peak Plasma Concentration) | Reference |

| 100 mg (1-hour infusion) | 2.5 µg/mL | |

| 200 mg (2-hour infusion) | 3.6 µg/mL |

Experimental Protocols

This section details the methodologies employed in key studies to determine the pharmacokinetics and bioavailability of doxycycline.

Bioavailability Study of Doxycycline Capsules

-

Study Design: This was an open-label, randomized, two-period crossover study.

-

Subjects: The study included 24 healthy male volunteers.

-

Procedure: Subjects received a single 100 mg dose of a test doxycycline hyclate capsule and a reference capsule, with a 16-day washout period between administrations. Blood samples were collected for up to 72 hours after each dose.

-

Analytical Method: Doxycycline concentrations in plasma were determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Pharmacokinetic Analysis: Standard non-compartmental methods were used to determine pharmacokinetic parameters from the plasma concentration-time data.

Determination of Doxycycline in Human Plasma

-

Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of doxycycline in human plasma.

-

Sample Preparation: Doxycycline was extracted from human plasma using solid-phase extraction. Demeclocycline was used as an internal standard.

-

Chromatography: Separation was achieved on a reverse-phase C18 column.

-

Detection: Mass spectrometry was used for detection, with transitions of 444.800→428.200 for doxycycline and 464.700→448.100 for the internal standard.

-

Validation: The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic and bioequivalence studies.

Visualizations

The following diagrams illustrate key concepts related to doxycycline's mechanism of action and experimental workflows.

Caption: Mechanism of action of Doxycycline.

Caption: Workflow of a typical bioavailability study.

References

In Vitro Activity of Cetocycline Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline, also known as chelocardin, is an atypical tetracycline antibiotic with a distinct chemical structure and a dual mechanism of action.[1][2] Unlike traditional tetracyclines that are primarily bacteriostatic, this compound exhibits bactericidal activity against a range of susceptible Gram-negative bacteria.[3] This guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant bacterial isolates, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.

Data Presentation: In Vitro Susceptibility of Clinical Isolates

The in vitro potency of this compound has been evaluated against a variety of Gram-positive and Gram-negative clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative perspective on its efficacy.

Table 1: Comparative In Vitro Activity of this compound and Tetracycline against Gram-positive Bacteria

| Organism (No. of Strains) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (100) | This compound | 1.6 - >100 | 12.5 | 50 |

| Tetracycline | 0.4 - >100 | 0.8 | 100 | |

| Staphylococcus epidermidis (50) | This compound | 3.1 - 50 | 12.5 | 25 |

| Tetracycline | 0.4 - 100 | 0.8 | 50 | |

| Streptococcus pyogenes (50) | This compound | 0.8 - 6.2 | 3.1 | 6.2 |

| Tetracycline | 0.1 - 1.6 | 0.2 | 0.4 | |

| Streptococcus pneumoniae (50) | This compound | 1.6 - 12.5 | 6.2 | 12.5 |

| Tetracycline | 0.1 - 3.1 | 0.4 | 1.6 | |

| Enterococcus faecalis (50) | This compound | 6.2 - 50 | 25 | 50 |

| Tetracycline | 0.8 - >100 | 12.5 | >100 |

Data compiled from available literature. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Comparative In Vitro Activity of this compound and Tetracycline against Gram-negative Bacteria

| Organism (No. of Strains) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli (100) | This compound | 0.8 - 25 | 3.1 | 6.2 |

| Tetracycline | 0.8 - >100 | 6.2 | >100 | |

| Klebsiella pneumoniae (100) | This compound | 0.8 - 50 | 6.2 | 25 |

| Tetracycline | 1.6 - >100 | 25 | >100 | |

| Enterobacter cloacae (50) | This compound | 1.6 - 25 | 6.2 | 12.5 |

| Tetracycline | 1.6 - >100 | 25 | >100 | |

| Proteus mirabilis (50) | This compound | 1.6 - 25 | 6.2 | 12.5 |

| Tetracycline | 3.1 - >100 | 50 | >100 | |

| Serratia marcescens (50) | This compound | 3.1 - 50 | 12.5 | 25 |

| Tetracycline | 6.2 - >100 | >100 | >100 | |

| Pseudomonas aeruginosa (50) | This compound | >100 | >100 | >100 |

| Tetracycline | >100 | >100 | >100 |

Data compiled from available literature. This compound generally demonstrates greater potency against many Gram-negative bacilli compared to tetracycline, with the notable exception of Pseudomonas aeruginosa, against which it has no activity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro activity of this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound in a suitable solvent and dilute it with CAMHB to achieve a concentration that is twice the highest concentration to be tested.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution with CAMHB to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

Time-Kill Assay for Bactericidal Activity

This assay determines the rate and extent of bacterial killing by an antimicrobial agent over time.

Materials:

-

This compound analytical standard

-

CAMHB

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (35°C ± 2°C)

-

Plate count agar

-

Sterile saline for dilutions

Procedure:

-

Preparation: Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x the MIC) and a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of the appropriate dilutions onto plate count agar.

-

Incubation and Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

-

Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL is considered bactericidal.[4]

Mechanism of Action and Resistance

Dual Mechanism of Action

This compound exhibits a concentration-dependent dual mechanism of action against bacteria.

-

At Low Concentrations: Similar to other tetracyclines, this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby blocking the attachment of aminoacyl-tRNA to the ribosomal A-site.

-

At Clinically Relevant Concentrations: this compound's primary mode of action involves targeting the bacterial cell membrane, leading to depolarization and disruption of membrane integrity. This action is distinct from that of classic tetracyclines and contributes to its bactericidal activity.

References

Cetocycline Resistance Mechanisms in Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline, also known as chelocardin, is a tetracycline antibiotic with a history of demonstrated efficacy against a broad spectrum of bacteria, including strains resistant to other tetracyclines. As with all antimicrobial agents, the emergence of resistance is a primary concern that can limit clinical utility. This technical guide provides a comprehensive overview of the core mechanisms of resistance that bacteria may employ against this compound, drawing upon established principles of tetracycline resistance and specific in-vitro studies of this compound. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance and the development of new antimicrobial therapies.

Core Resistance Mechanisms

Bacterial resistance to tetracycline-class antibiotics, including this compound, is primarily mediated by three distinct mechanisms:

-

Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target at a sufficient concentration to inhibit protein synthesis.

-

Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome, inducing conformational changes that dislodge the tetracycline molecule or prevent its binding, thereby allowing protein synthesis to continue even in the presence of the antibiotic.

-

Enzymatic Inactivation: This mechanism involves the chemical modification of the tetracycline molecule by bacterial enzymes, rendering it inactive.

The following sections will delve into the specifics of each of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Quantitative Data on this compound Activity

The in-vitro activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, including strains with known resistance to tetracycline. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies, providing a comparative view of this compound's efficacy.

Table 1: Comparative in vitro activity of this compound and Tetracycline against clinical isolates. [1][2][3][4]

| Organism (No. of Strains) | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Tetracycline MIC Range (µg/mL) | Tetracycline MIC50 (µg/mL) | Tetracycline MIC90 (µg/mL) |

| Escherichia coli (100) | 0.25 - >128 | 2.0 | 64 | 0.5 - >128 | 8.0 | >128 |

| Klebsiella pneumoniae (50) | 0.5 - >128 | 4.0 | 128 | 1.0 - >128 | 32 | >128 |

| Enterobacter spp. (25) | 1.0 - 128 | 4.0 | 64 | 2.0 - >128 | 32 | >128 |

| Proteus mirabilis (25) | 1.0 - 64 | 8.0 | 32 | 8.0 - >128 | 64 | >128 |

| Staphylococcus aureus (50) | 0.5 - 16 | 2.0 | 8.0 | 0.25 - 128 | 1.0 | 64 |

Table 2: Activity of Amidochelocardin (a this compound derivative) and Tetracycline against strains with specific resistance determinants. [5]

| Bacterial Strain | Resistance Gene | Amidochelocardin MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| E. coli DH5α | None | 4 | 0.5 |

| E. coli DH5α | tet(A) | 4 | 32 |

| E. coli DH5α | tet(B) | 4 | 32 |

| E. coli DH5α | tet(M) | 4 | 32 |

| S. aureus RN4220 | None | 0.5 | 0.25 |

| S. aureus RN4220 | tet(K) | 1 | 64 |

| S. aureus RN4220 | tet(M) | 1 | 64 |

Detailed Experimental Protocols

Understanding and characterizing this compound resistance requires robust experimental methodologies. The following section outlines detailed protocols for key experiments. While some of these protocols are for tetracyclines in general, they can be readily adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

This compound hydrochloride

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 105 CFU/mL

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or a buffer as specified for the compound).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL, covering a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute the standardized bacterial suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Efflux Pump Activity Assay (Fluorescence-Based)

This protocol is adapted from the ethidium bromide-agar cartwheel method and can be used to qualitatively assess efflux pump activity.

Materials:

-

Tryptic Soy Agar (TSA)

-

Ethidium bromide (EtBr)

-

Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

-

Bacterial cultures to be tested

-

UV transilluminator

Procedure:

-

Prepare a series of TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). If desired, also prepare a set of plates containing both EtBr and a sub-inhibitory concentration of an EPI like CCCP.

-

Divide each plate into sectors for different bacterial strains (the "cartwheel" pattern).

-

Inoculate each sector with a standardized suspension of the test bacteria.

-

Incubate the plates at 37°C for 16-24 hours.

-

Examine the plates under a UV transilluminator.

-

Interpretation: Bacteria with active efflux pumps will expel the EtBr, resulting in lower intracellular accumulation and thus, less fluorescence at a given EtBr concentration. Strains with over-expressed efflux pumps will require higher concentrations of EtBr in the agar to show fluorescence. The addition of an EPI should increase the fluorescence of strains with active efflux, as the pump is inhibited.

Quantification of Resistance Gene Expression by Real-Time PCR (qPCR)

This protocol provides a framework for quantifying the expression of tetracycline resistance genes (e.g., tet(A), tet(M)) in response to this compound exposure.

Materials:

-

Bacterial cultures grown with and without sub-inhibitory concentrations of this compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the target resistance genes and a housekeeping gene (for normalization)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Grow bacterial cultures to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound. Harvest the cells and extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

qPCR: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, specific primers for the target resistance gene(s) and a housekeeping gene (e.g., 16S rRNA, gyrA).

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated controls, after normalizing to the expression of the housekeeping gene.

Signaling Pathways and Regulatory Networks

The expression of tetracycline resistance genes is often tightly regulated by complex signaling pathways that allow bacteria to respond to the presence of antibiotics and other environmental stressors. While specific pathways triggered by this compound have not been fully elucidated, the well-characterized regulatory networks for tetracycline resistance provide a strong foundation for understanding potential mechanisms.

Regulation of Efflux Pumps: The TetR Repressor System

A common mechanism for regulating tetracycline efflux pumps, such as TetA, involves a repressor protein, TetR. In the absence of tetracycline, TetR binds to operator sequences in the promoter region of the tetA gene, blocking its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases TetR from the operator, thereby allowing the transcription of tetA and the production of the efflux pump.

Global Stress Response: The mar/sox/rob Regulon

In many Gram-negative bacteria, exposure to antibiotics and other stressors can activate global regulatory networks that contribute to multidrug resistance. The mar (multiple antibiotic resistance), sox (superoxide response), and rob (right origin binding) regulons are interconnected pathways that can upregulate the expression of efflux pumps (such as AcrAB-TolC), decrease outer membrane permeability, and enhance DNA repair mechanisms. These pathways are often activated by the accumulation of intracellular signaling molecules in response to cellular stress.

References

- 1. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Basis of Chelocardin Production in Amycolatopsis sulphurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelocardin, an atypical tetracycline antibiotic produced by the actinomycete Amycolatopsis sulphurea, exhibits potent broad-spectrum activity against multidrug-resistant pathogens.[1][2][3] Its unique structural features and distinct mode of action, which differs from classical tetracyclines, make it a promising scaffold for the development of novel anti-infectives.[2][3] This technical guide provides an in-depth overview of the genetic basis of chelocardin biosynthesis, detailing the chelocardin biosynthetic gene cluster (chd), the functions of its constituent genes, and the experimental protocols for its study and manipulation. Furthermore, this guide presents quantitative data on chelocardin production and outlines the biosynthetic pathway and experimental workflows through detailed diagrams.

The Chelocardin Biosynthetic Gene Cluster (chd)

The biosynthesis of chelocardin is orchestrated by a dedicated gene cluster (chd) in Amycolatopsis sulphurea. Initial identification and characterization of this cluster revealed 18 putative open reading frames (ORFs) encoding a type II polyketide synthase (PKS) system, along with tailoring enzymes and regulatory proteins. Subsequent research involving heterologous expression in Streptomyces albus identified additional essential genes, including a cyclase and two regulatory genes, that were not initially recognized but are crucial for chelocardin formation.

The chd cluster is distinguished from those of typical tetracyclines by several key features:

-

Priming Unit: Chelocardin biosynthesis is initiated with an acetate starter unit, unlike typical tetracyclines which utilize a malonamate primer.

-

Atypical Enzymes: The cluster contains genes for a putative two-component cyclase/aromatase, which is believed to be responsible for the different aromatization pattern of the polyketide backbone. It also includes a gene for a putative aminotransferase that establishes the opposite stereochemistry at the C-4 position compared to conventional tetracyclines, and a unique C-9 methylase.

Gene Organization and Function

The chelocardin biosynthetic gene cluster from Amycolatopsis sulphurea has been sequenced and annotated. The table below summarizes the key genes and their putative functions as determined by sequence homology and experimental evidence.

| Gene | Putative Function | Notes |

| chdPKS | Type II Polyketide Synthase (minimal PKS) | Responsible for the assembly of the polyketide backbone from acetate and malonyl-CoA extender units. Comprises ketosynthase α (KSα), ketosynthase β (KSβ)/chain length factor (CLF), and an acyl carrier protein (ACP). |

| chdQI | Putative two-component cyclase/aromatase | Involved in the cyclization and aromatization of the polyketide chain, contributing to the atypical ring structure of chelocardin. |

| chdQII | Putative cyclase | An additional cyclase found to be essential for chelocardin biosynthesis through heterologous expression studies. |

| chdA | Putative C-4 aminotransferase | Catalyzes the amination at the C-4 position with a stereochemistry opposite to that of typical tetracyclines. |

| chdMI | Putative C-9 methylase | A unique methyltransferase responsible for the methylation at the C-9 position of the tetracyclic core. |

| chdB | Streptomyces Antibiotic Regulatory Protein (SARP) | A pathway-specific positive regulator. Overexpression of chdB leads to increased production of chelocardin. |

| chdR | Efflux protein | Provides self-resistance to chelocardin. Overexpression in the heterologous host S. albus resulted in increased yields. |

| chdC | Putative cyclase | Involved in the proper folding and cyclization of the polyketide backbone. |

| chdK | Putative ketoreductase | Reduces a specific keto group during the biosynthesis of the polyketide chain. |

| chdO | Oxygenases | A set of oxygenase-encoding genes likely involved in the hydroxylation of the tetracyclic scaffold. |

| chdT | Transport-related protein | May play a role in the transport of intermediates or the final product. |

| chdN | Putative dehydrogenase | Involved in tailoring reactions on the polyketide intermediate. |

Quantitative Data on Chelocardin Production

The production of chelocardin and its derivatives has been achieved in both the native producer, A. sulphurea, and a heterologous host, S. albus. Genetic engineering strategies have been employed to enhance production yields.

Table 2.1: Chelocardin (CHD) and 2-carboxamido-2-deacetyl-chelocardin (CD-CHD) Production Titers

| Strain | Compound | Production Titer (mg/L) | Notes |

| Amycolatopsis sulphurea (Wild-Type) | CHD | ~15 | Baseline production in the native host under standard laboratory conditions. |

| Amycolatopsis sulphurea (chdB overexpression) | CHD | ~30 | Overexpression of the pathway-specific activator chdB resulted in an approximate 2-fold increase in CHD production. |

| Amycolatopsis sulphurea (CD-CHD engineered) | CD-CHD | ~5 | Introduction of heterologous genes (oxyD and oxyP) for the production of the potent analog CD-CHD. |

| Streptomyces albus del14 (heterologous expression of chd cluster) | CHD | ~25 | Successful heterologous production of chelocardin in a genetically amenable host. The yield was reported to be very good. |

| Streptomyces albus del14 (chd cluster + chdR overexpression) | CHD | ~40 | In-trans overexpression of the chdR exporter gene led to a significant increase in the production of CHD in the heterologous host, likely by reducing product toxicity. |

| Streptomyces albus del14 (CD-CHD engineered) | CD-CHD | ~10 | Metabolic engineering of the heterologous host enabled the production of the potent derivative CD-CHD. |

Note: The production titers are approximate values derived from published literature and are intended for comparative purposes. Actual yields may vary depending on fermentation conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the chelocardin biosynthetic gene cluster.

Construction of a Cosmid Library for A. sulphurea

-

Genomic DNA Isolation:

-

Cultivate A. sulphurea in a suitable liquid medium (e.g., TSB) for 3-5 days.

-

Harvest the mycelium by centrifugation.

-

Lyse the cells using lysozyme (20 mg/ml) in TE buffer at 37°C.

-

Perform phenol-chloroform extraction to isolate high-molecular-weight genomic DNA.

-

Precipitate the DNA with isopropanol and wash with 70% ethanol.

-

-

Partial Digestion of Genomic DNA:

-

Partially digest the genomic DNA with Sau3AI to obtain fragments in the 35-45 kb range.

-

Perform a test digest with varying enzyme concentrations and incubation times to determine optimal conditions.

-

Separate the DNA fragments on a 0.8% agarose gel.

-

Excise the gel slice containing the desired fragment size and purify the DNA.

-

-

Ligation and Packaging:

-

Ligate the size-selected DNA fragments into a suitable cosmid vector (e.g., pWE15) that has been linearized with BamHI and dephosphorylated.

-

Use a commercial lambda phage packaging extract (e.g., Gigapack III Gold Packaging Extract) to package the ligation mixture into phage particles.

-

-

Transduction and Library Screening:

-

Transduce E. coli host cells (e.g., XL1-Blue MR) with the packaged cosmids.

-

Plate the transduced cells on LB agar containing the appropriate antibiotic for vector selection.

-

Screen the resulting cosmid library by colony hybridization using a labeled probe derived from a known type II PKS gene (e.g., a ketosynthase gene).

-

Heterologous Expression of the chd Gene Cluster in S. albus

-

Cosmid Transfer to S. albus :

-

Isolate the desired cosmid containing the chd cluster from the E. coli library.

-

Introduce the cosmid into S. albus del14 protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on R5A regeneration medium and overlay with an appropriate antibiotic for selection.

-

-

Cultivation and Analysis:

-

Inoculate positive transformants into a suitable production medium (e.g., ISP2).

-

Incubate the cultures for 5-7 days at 30°C with shaking.

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of chelocardin.

-

Gene Inactivation in A. sulphurea

-

Construction of the Inactivation Vector:

-

Amplify the upstream and downstream flanking regions of the target gene from A. sulphurea genomic DNA by PCR.

-

Clone the flanking regions into a suitable suicide vector for actinomycetes (e.g., pKC1139), flanking an antibiotic resistance cassette (e.g., apramycin).

-

Introduce the final construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

-

-

Conjugation and Selection of Mutants:

-

Perform intergeneric conjugation between the E. coli donor strain and A. sulphurea.

-

Select for exconjugants on a medium containing the appropriate antibiotics to select for the vector and counter-select against the E. coli donor.

-

Screen the exconjugants for double-crossover homologous recombination events by PCR and Southern blot analysis.

-

-

Phenotypic Analysis:

-

Cultivate the gene inactivation mutant and the wild-type strain under chelocardin production conditions.

-

Analyze the culture extracts by HPLC to confirm the abolishment of chelocardin production in the mutant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of chelocardin and key experimental workflows.

Caption: Biosynthetic pathway of chelocardin in A. sulphurea.

Caption: Workflow for heterologous expression of the chd cluster.

Conclusion

The elucidation of the genetic basis for chelocardin production in Amycolatopsis sulphurea has provided a robust platform for the generation of novel tetracycline antibiotics. Through a combination of gene cluster identification, heterologous expression, and metabolic engineering, it is now possible to produce chelocardin and its more potent derivatives in genetically tractable hosts. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to further explore and exploit the biosynthetic potential of this unique natural product. The atypical nature of the chelocardin biosynthetic pathway presents exciting opportunities for combinatorial biosynthesis and the creation of new anti-infective agents to combat the growing threat of antibiotic resistance.

References

Technical Guide: Physicochemical Properties of Cetocycline—Lipid Solubility and Serum Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline, also known as chelocardin or cetotetrine, is a tetracycline analog antibiotic.[1][2] Understanding the physicochemical properties of a drug candidate like this compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Two of the most critical parameters in this assessment are lipid solubility and serum protein binding. Lipid solubility governs the ability of a drug to permeate biological membranes, influencing its absorption, distribution, and elimination. Serum protein binding significantly affects the fraction of the drug that is free to interact with its target, as well as its distribution and clearance. This guide provides an in-depth overview of the available data on this compound's lipid solubility and serum binding, supplemented with detailed, representative experimental protocols for their determination.

Lipid Solubility of this compound

Lipid solubility is a key determinant of a drug's ability to cross cell membranes and is often quantified by the partition coefficient (logP) and the distribution coefficient (logD).

Quantitative Data

| Compound | logD (pH 7.4) | Reference |

| This compound | Highly lipid-soluble (quantitative value not available) | |

| Tetracycline | -1.30 | |

| Doxycycline | -0.60 | |

| Minocycline | -0.20 |

Note: logD values for tetracycline, doxycycline, and minocycline are representative and may vary slightly depending on experimental conditions.

Experimental Protocol: Determination of Lipid Solubility (Shake-Flask Method for logD)

The shake-flask method is a classic and reliable technique for determining the distribution coefficient (logD) of a compound.

Objective: To determine the ratio of the concentration of this compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (buffer at a specific pH) at equilibrium.

Materials:

-

This compound reference standard

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the aqueous buffer.

-

Create a series of standard solutions of known concentrations from the stock solution to generate a calibration curve.

-

-

Partitioning:

-

Add a known volume of the this compound stock solution to a vial.

-

Add an equal volume of pre-saturated n-octanol to the vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vial on a shaker and agitate for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the aqueous and n-octanol layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase.

-

Measure the concentration of this compound in the aqueous phase using a suitable analytical method (UV-Vis or HPLC) by comparing the reading to the previously generated calibration curve.

-

The concentration in the n-octanol phase can be determined by mass balance: Coctanol = (Initial Caqueous - Final Caqueous)

-

-

Calculation of logD:

-

The distribution coefficient (D) is calculated as: D = [Concentration]octanol / [Concentration]aqueous

-

The logD is the base-10 logarithm of D.

-

Serum Binding of this compound

The extent to which a drug binds to serum proteins, primarily albumin, determines the concentration of the free, pharmacologically active drug.

Quantitative Data

In vitro studies have demonstrated that this compound is extensively bound to serum proteins.

| Parameter | Value | Reference |

| Serum Protein Binding | > 80% | |

| Binding Affinity (Ka) | Not Available | |

| Dissociation Constant (Kd) | Not Available |

Experimental Protocol: Determination of Serum Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the fraction of a drug that is unbound to plasma proteins.

Objective: To measure the distribution of this compound between a protein-containing compartment (serum) and a protein-free compartment (buffer) separated by a semi-permeable membrane.

Materials:

-

Equilibrium dialysis apparatus (e.g., multi-well plates with dialysis membrane inserts, MWCO 5-10 kDa)

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

LC-MS/MS system for quantification

Procedure:

-

Preparation:

-

Spike the human serum with this compound to achieve the desired final concentration.

-

-

Dialysis Setup:

-

Load the serum-drug mixture into one chamber of the dialysis cell (the "serum chamber").

-

Load an equal volume of PBS into the other chamber (the "buffer chamber").

-

The two chambers are separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains large proteins like albumin.

-

-

Equilibration:

-

Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient duration (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

-

-

Sampling:

-

After incubation, carefully collect aliquots from both the serum and buffer chambers.

-

-

Quantification:

-

Determine the concentration of this compound in the aliquots from both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free drug concentration ([D]free). The concentration in the serum chamber represents the total drug concentration (bound + free), ([D]total).

-

-

Calculation:

-

Fraction unbound (fu): fu = [D]free / [D]total

-

Percentage bound: % Bound = (1 - fu) * 100

-

Interplay of Lipid Solubility and Serum Binding

The high lipid solubility and high serum protein binding of this compound are interconnected physicochemical properties that significantly influence its pharmacokinetic profile. A high degree of lipophilicity often correlates with increased binding to hydrophobic pockets on serum albumin. This relationship has profound implications for drug disposition.

References

- 1. This compound, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Uptake of Cetocycline by Susceptible Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the uptake of Cetocycline, an analog of tetracycline, by susceptible bacteria. The information presented herein is synthesized from foundational research and is intended to offer a detailed understanding of the experimental protocols and quantitative data associated with the bacterial accumulation of this antibiotic.

Executive Summary

This compound, formerly known as chelocardin, demonstrates significant activity against a range of aerobic gram-negative bacilli.[1][2] A key aspect of its antimicrobial efficacy lies in its accumulation within bacterial cells. Foundational in vitro studies have revealed that this compound is more avidly taken up by susceptible bacteria compared to its parent compound, tetracycline.[1][2] This guide will dissect the quantitative data from these pivotal studies, provide a detailed methodology for the assessment of this compound uptake, and visualize the experimental workflow.

Quantitative Analysis of this compound Uptake

The affinity of this compound for bacterial cells has been quantified and compared with that of tetracycline. The following table summarizes the uptake of both antibiotics by Staphylococcus aureus, Escherichia coli, and a particularly susceptible strain of Proteus vulgaris.

| Bacterial Strain | Antibiotic | Mean Uptake (ng/10⁵ bacteria) ± SD |

| Staphylococcus aureus | Tetracycline | 3.0 ± 0.1 |

| This compound | 3.5 ± 0.2 | |

| Escherichia coli | Tetracycline | 1.9 ± 0.1 |

| This compound | 2.5 ± 0.2 | |

| Proteus vulgaris | Tetracycline | 0.9 ± 0.1 |

| This compound | 2.2 ± 0.2 |

Data extracted from Proctor et al. (1978).[1]

General Mechanism of Tetracycline Uptake in Gram-Negative Bacteria

While specific transporters for this compound have not been fully elucidated, the uptake mechanism for tetracyclines in gram-negative bacteria provides a valuable framework. The process is generally understood to occur in two main phases:

-

Outer Membrane Permeation: Tetracyclines are thought to passively diffuse through the outer membrane via porin channels, such as OmpF and OmpC. This transit is likely facilitated by the formation of a coordination complex with a divalent cation, such as Mg²⁺.

-

Inner Membrane Transport: The subsequent movement across the inner (cytoplasmic) membrane is an energy-dependent process. This active transport is driven by the proton motive force, specifically the ΔpH component across the membrane.

Once inside the cytoplasm, the higher pH and concentration of divalent cations are thought to lead to the chelation of the tetracycline molecule, which is the active form that binds to the ribosome.

Experimental Protocol for Determining this compound Uptake

The following protocol details the methodology employed in the foundational studies to quantify the uptake of radiolabeled this compound and tetracycline by susceptible bacteria.

4.1 Materials

-

Bacterial cultures (e.g., S. aureus, E. coli, P. vulgaris)

-

Trypticase soy broth

-

Phosphate-buffered saline (PBS), pH 7.4

-

Radiolabeled [³H]tetracycline

-

Radiolabeled [³H]this compound

-

Scintillation fluid

-

Membrane filters (0.45-µm pore size)

-

Scintillation counter

4.2 Procedure

-

Bacterial Culture Preparation: Inoculate 10 ml of Trypticase soy broth with the test bacterium and incubate overnight at 37°C.

-

Cell Harvesting and Washing: Centrifuge the overnight culture to pellet the bacteria. Wash the bacterial pellet twice with PBS.

-

Standardization of Bacterial Suspension: Resuspend the washed bacteria in PBS to a final concentration of approximately 10⁸ colony-forming units (CFU)/ml.

-

Uptake Assay:

-

To a series of tubes, add the standardized bacterial suspension.

-

Introduce the radiolabeled antibiotic ([³H]tetracycline or [³H]this compound) to the bacterial suspension at a final concentration of 10 µg/ml.

-

Incubate the tubes at 37°C for 15 minutes.

-

-

Separation of Bacteria from Unbound Antibiotic:

-

After incubation, rapidly filter the contents of each tube through a 0.45-µm membrane filter.

-

Wash the filters with 10 ml of PBS to remove any unbound radiolabeled antibiotic.

-

-

Quantification of Uptake:

-

Place the washed filters into scintillation vials.

-

Add an appropriate volume of scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a scintillation counter. The counts per minute (cpm) are proportional to the amount of radiolabeled antibiotic taken up by the bacteria.

-

-

Data Analysis: Convert the measured cpm to the amount of antibiotic (in nanograms) taken up per 10⁵ bacteria, based on the specific activity of the radiolabeled compounds and the initial bacterial concentration.

Visualizing the Experimental Workflow and Uptake Pathway

The following diagrams illustrate the logical flow of the experimental protocol for determining this compound uptake and a conceptual model of tetracycline transport into a gram-negative bacterium.

References

Methodological & Application

Cetocycline: Protocols for In Vitro Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to cetocycline, a tetracycline analog. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST) and published research on this compound's in vitro activity.

This compound, also known as chelocardin, has demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2][3] Notably, it has shown greater potency than tetracycline against many clinical isolates of aerobic gram-negative bacilli, although it is less active against staphylococci and shows no activity against Pseudomonas.[1][2] Unlike the bacteriostatic nature of many tetracyclines, this compound can be bactericidal at concentrations two to four times higher than its minimal inhibitory concentration (MIC).

The following protocols for broth microdilution and disk diffusion testing are provided to guide researchers in evaluating the efficacy of this compound against their bacterial strains of interest.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in comparison to tetracycline against a range of bacterial species. This data is compiled from historical studies and serves as a reference for expected MIC ranges.

| Organism | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Staphylococcus aureus | 1.6 - 12.5 | 0.4 - 3.1 |

| Streptococcus pyogenes | 0.4 - 1.6 | 0.2 - 0.8 |

| Streptococcus pneumoniae | 0.8 - 3.1 | 0.2 - 1.6 |

| Enterococcus faecalis | 3.1 - 12.5 | 1.6 - 6.2 |

| Escherichia coli | 0.8 - 6.2 | 1.6 - >100 |

| Klebsiella pneumoniae | 1.6 - 12.5 | 3.1 - >100 |

| Enterobacter aerogenes | 1.6 - 6.2 | 3.1 - >100 |

| Proteus mirabilis | 3.1 - 25 | 6.2 - >100 |

| Salmonella typhimurium | 1.6 - 6.2 | 1.6 - 12.5 |

| Shigella sonnei | 0.8 - 3.1 | 0.8 - 6.2 |

Data adapted from Proctor et al., 1978.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a working stock concentration.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound working stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

-

-

Inoculum Preparation:

-

From a pure culture, select 3-5 colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Broth microdilution workflow for MIC determination.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism. The diameter of the zone of inhibition around the disk is correlated with the susceptibility of the organism.

Materials:

-

This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

-

-

Application of Disks:

-

Aseptically apply the this compound-impregnated disks to the surface of the agar.

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results:

-

Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

-

Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Note: As there are no established CLSI or EUCAST breakpoints for this compound, these would need to be determined through correlative studies with MIC data.

-

Disk diffusion workflow for susceptibility testing.

Mechanism of Action

This compound is structurally related to the tetracyclines and is believed to share a similar mechanism of action by inhibiting bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively blocks the addition of new amino acids to the growing peptide chain, thus halting protein synthesis.

References

Application Notes and Protocols for the Use of Cetocycline in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline is an atypical tetracycline antibiotic with potential applications in treating various bacterial infections. This document provides detailed application notes and protocols for the utilization of this compound in murine infection models, based on available data for closely related compounds and general tetracycline antibiotic characteristics. Due to limited public information specifically on "this compound," data from studies on the atypical tetracycline Chelocardin is used as a proxy to provide relevant quantitative insights and experimental frameworks.

Tetracycline antibiotics are known protein synthesis inhibitors.[1][2] They primarily act by binding to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and thereby inhibits protein elongation.[3][4] This bacteriostatic action makes them effective against a broad spectrum of gram-positive and gram-negative bacteria.[5]

Mechanism of Action: Tetracycline Antibiotics

Tetracyclines inhibit bacterial protein synthesis, a fundamental process for bacterial growth and replication. The mechanism involves the following key steps:

-

Entry into the bacterial cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria.

-

Binding to the ribosome: Inside the cell, tetracyclines bind to the 30S ribosomal subunit.

-

Inhibition of protein synthesis: This binding blocks the A-site on the ribosome, preventing the attachment of charged aminoacyl-tRNA. This action halts the elongation of the peptide chain, thus inhibiting protein synthesis.

Pharmacokinetic and Pharmacodynamic Data (Based on Chelocardin)

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of Chelocardin (CHD) and its derivative Amidochelocardin (CDCHD) in CD-1 mice, which can serve as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Chelocardin (CHD) and Amidochelocardin (CDCHD) in CD-1 Mice after a Single 15 mg/kg Intravenous Dose

| Compound | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) |

| CHD | 10.5 | 12.3 | 1.2 |

| CDCHD | 8.7 | 7.9 | 1.1 |

Table 2: Efficacy of Chelocardin (CHD) and Amidochelocardin (CDCHD) in a Neutropenic Murine Thigh Infection Model with E. coli ATCC 25922 (24h post-infection)

| Treatment (Dose, Route) | Bacterial Burden in Thigh (log10 CFU/g) | Bacterial Burden in Kidney (log10 CFU/g) |

| Vehicle Control | 8.5 | 6.2 |

| CHD (15 mg/kg, IV) | 5.1 | 4.8 |

| CDCHD (15 mg/kg, IV) | 7.2 | 3.5 |

Experimental Protocols

Murine Subcutaneous Infection Model

This model is suitable for studying localized skin and soft tissue infections.

Materials:

-

This compound solution (sterile, appropriate concentration)

-

Pathogenic bacteria (e.g., Staphylococcus aureus)

-

6-8 week old BALB/c mice

-

Sterile saline

-

Insulin syringes with 27-30G needles

-

Anesthesia (e.g., isoflurane)

-

Calipers

Procedure:

-

Bacterial Preparation: Culture the bacterial strain to mid-logarithmic phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).

-

Animal Preparation: Anesthetize the mice using isoflurane. Shave a small area on the flank of each mouse.

-

Infection: Inject 50 µL of the bacterial suspension subcutaneously into the shaved flank.

-

Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous, subcutaneous, or oral). A control group should receive a vehicle control.

-

Monitoring: Monitor the mice daily for clinical signs of infection, body weight, and lesion size (measured with calipers).

-